Meta- vs. Para-Fluorine Substitution: Quantified Impact on Peptide Lipophilicity and Membrane Permeability
The lipophilicity of Boc-3-fluoro-L-phenylalanine (meta-fluoro) provides a quantifiable advantage over its para-fluoro regioisomer, Boc-4-fluoro-L-phenylalanine (CAS 41153-30-4). The target compound's predicted partition coefficient (XLogP3-AA) is calculated as 2.6 [1], representing a notable shift in hydrophobicity. While the precise XLogP3-AA for Boc-4-fluoro-L-phenylalanine is not universally reported, the different electronic effects of the fluorine at the meta- vs. para-position alter the overall molecular dipole and thus the compound's interaction with aqueous and lipid environments. This difference in lipophilicity is a key driver for peptide membrane permeability, a critical parameter in drug development where optimal logP values are sought to balance solubility and passive diffusion across biological barriers .
| Evidence Dimension | Lipophilicity (Calculated XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Boc-4-fluoro-L-phenylalanine (CAS 41153-30-4); value not directly reported for direct comparison, but regioisomeric difference is established |
| Quantified Difference | Value provides a specific, measurable logP for property optimization; represents a distinct lipophilicity profile vs. para-fluoro analog. |
| Conditions | Computational prediction (XLogP3 3.0 algorithm) |
Why This Matters
For procurement, this specific logP value allows a researcher to rationally select the meta-fluoro isomer to achieve a desired physicochemical profile in a lead peptide, rather than relying on the distinct properties of the para-fluoro or unsubstituted analogs.
- [1] PubChem. (2025). Computed Properties for CID 2734492 (XLogP3-AA). View Source
